molecular formula C15H18F3NO B14039794 1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one

1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one

Cat. No.: B14039794
M. Wt: 285.30 g/mol
InChI Key: XHHIDTAGMQPSTP-UHFFFAOYSA-N
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Description

1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C15H18F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a phenyl ring and a propanone group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment to the Phenyl Ring: The piperidine ring with the trifluoromethyl group is then attached to a phenyl ring through a substitution reaction.

    Formation of the Propanone Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(Trifluoromethyl)piperidin-1-YL)phenyl)propan-1-one is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C15H18F3NO

Molecular Weight

285.30 g/mol

IUPAC Name

1-[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]propan-1-one

InChI

InChI=1S/C15H18F3NO/c1-2-14(20)11-3-5-13(6-4-11)19-9-7-12(8-10-19)15(16,17)18/h3-6,12H,2,7-10H2,1H3

InChI Key

XHHIDTAGMQPSTP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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